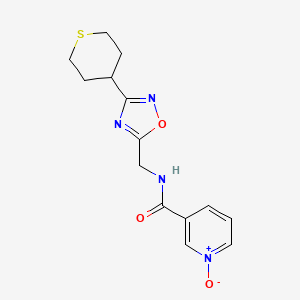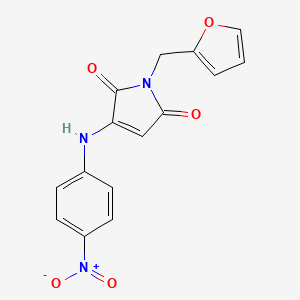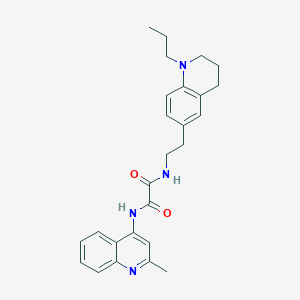
3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide is a complex organic compound known for its versatile applications in scientific research, particularly in chemistry, biology, medicine, and industry. Its unique molecular structure allows it to participate in various chemical reactions, providing insights into its behavior and utility in different scientific contexts.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide typically involves multi-step organic synthesis techniques. A common route includes the formation of the oxadiazole ring through cyclization reactions, followed by the introduction of the tetrahydro-2H-thiopyran moiety via nucleophilic substitution. The final step usually involves the incorporation of the pyridine 1-oxide unit through a coupling reaction, utilizing catalysts to optimize yields and selectivity.
Industrial Production Methods
In industrial settings, the production methods are scaled up to handle larger quantities and enhance efficiency. Continuous flow reactors and automated synthesis platforms are often employed to ensure consistent quality and reduce production times. Catalysts and reaction conditions are carefully optimized to minimize by-products and maximize the yield of the desired compound.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: : The compound can undergo oxidation, particularly at the tetrahydro-2H-thiopyran moiety, leading to the formation of sulfoxides and sulfones.
Reduction: : Reduction reactions can target the oxadiazole ring or the pyridine 1-oxide, converting them into corresponding amines and pyridines.
Common Reagents and Conditions
Oxidizing Agents: : Hydrogen peroxide, m-chloroperbenzoic acid (mCPBA) for sulfoxide and sulfone formation.
Reducing Agents: : Lithium aluminum hydride (LAH), sodium borohydride (NaBH4) for reduction reactions.
Substitution Reagents: : Halogens, organometallic compounds for substitution reactions.
Major Products Formed
Oxidation Products: : Sulfoxides, sulfones.
Reduction Products: : Amines, pyridines.
Substitution Products: : Functionalized pyridines with diverse substituents.
Aplicaciones Científicas De Investigación
The compound finds extensive use in various research fields:
Chemistry: : Used as a ligand in coordination chemistry and catalyst design due to its unique structure.
Biology: : Investigated for its potential as a molecular probe in studying enzyme activities and biological pathways.
Medicine: : Explored for its pharmacological properties, including potential as an antimicrobial or anticancer agent.
Industry: : Utilized in the development of specialty chemicals and advanced materials due to its reactivity and stability.
Mecanismo De Acción
The compound's mechanism of action is largely dependent on its ability to interact with specific molecular targets. It can bind to active sites of enzymes, modulating their activity. In biological systems, it may interfere with cellular processes by interacting with nucleic acids or proteins, leading to therapeutic effects or toxicity.
Comparación Con Compuestos Similares
Compared to similar compounds such as:
4-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazole
3-(tetrahydro-2H-thiopyran-4-yl)pyridine
1,2,4-oxadiazole derivatives
3-(((3-(tetrahydro-2H-thiopyran-4-yl)-1,2,4-oxadiazol-5-yl)methyl)carbamoyl)pyridine 1-oxide stands out due to its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. This combination enhances its utility in diverse applications, making it a compound of significant interest in scientific research.
Propiedades
IUPAC Name |
1-oxido-N-[[3-(thian-4-yl)-1,2,4-oxadiazol-5-yl]methyl]pyridin-1-ium-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16N4O3S/c19-14(11-2-1-5-18(20)9-11)15-8-12-16-13(17-21-12)10-3-6-22-7-4-10/h1-2,5,9-10H,3-4,6-8H2,(H,15,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMPMEBAVKGSIKV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CSCCC1C2=NOC(=N2)CNC(=O)C3=C[N+](=CC=C3)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16N4O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-{5-[({[(furan-2-yl)methyl]carbamoyl}methyl)sulfanyl]-1,3,4-thiadiazol-2-yl}furan-2-carboxamide](/img/structure/B2766628.png)
![2-(4-chlorophenoxy)-N-[2-(dimethylamino)-2-(thiophen-2-yl)ethyl]acetamide](/img/structure/B2766631.png)


![2-Methyl-2,6-diazaspiro[3.3]heptane bis(trifluoroacetate)](/img/new.no-structure.jpg)
![N-[5-methyl-1-(2-{5H,6H,7H,8H,9H-[1,2,4]triazolo[4,3-a]azepin-3-yl}propyl)-1H-pyrazol-3-yl]prop-2-enamide](/img/structure/B2766639.png)

![3-(2-oxo-2-(4-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridine-3-carbonyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2766642.png)
![1-(1,4-Dioxaspiro[4.4]nonan-2-ylmethyl)-3-(2-(trifluoromethyl)phenyl)urea](/img/structure/B2766644.png)


![N-(2,6-dimethylphenyl)-2-((6-(3-methylbenzyl)-5,5-dioxido-6H-benzo[c]pyrimido[4,5-e][1,2]thiazin-2-yl)thio)acetamide](/img/structure/B2766648.png)
